molecular formula C21H28N2O4S2 B5977993 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

Cat. No. B5977993
M. Wt: 436.6 g/mol
InChI Key: MSSTVJMXXLIHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, also known as PMPSPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is known to act as a radical scavenger and antioxidant. It can react with free radicals and prevent them from damaging cells and tissues. 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can also inhibit the activity of enzymes that produce free radicals, further reducing oxidative stress.
Biochemical and Physiological Effects:
1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are implicated in several diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has also been shown to have neuroprotective effects, protect against liver damage, and reduce the risk of atherosclerosis.

Advantages and Limitations for Lab Experiments

1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high yield. 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is also stable and does not degrade easily, making it suitable for long-term storage. However, 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has some limitations, such as its limited solubility in water, which can affect its bioavailability and absorption in the body.

Future Directions

There are several future directions for 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine research. One potential area of research is the development of 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine-based drugs for the treatment of various diseases. 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can also be used as a starting material for the synthesis of new materials with unique properties. Further research is needed to fully understand the biochemical and physiological effects of 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine and its potential applications in various fields.
Conclusion:
In conclusion, 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a chemical compound with significant potential in various fields, including medicinal chemistry and material science. Its unique chemical properties and potential applications make it an exciting area of research. Further research is needed to fully understand the biochemical and physiological effects of 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine involves the reaction of pentamethylbenzene sulfonyl chloride and phenylsulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction yields 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine as a white crystalline solid with a high yield.

Scientific Research Applications

1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of potential drugs. 1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is also used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

properties

IUPAC Name

1-(benzenesulfonyl)-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-15-16(2)18(4)21(19(5)17(15)3)29(26,27)23-13-11-22(12-14-23)28(24,25)20-9-7-6-8-10-20/h6-10H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSTVJMXXLIHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.